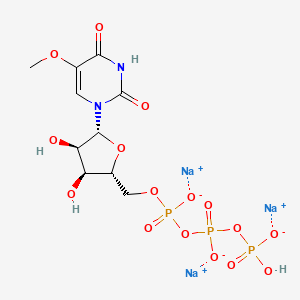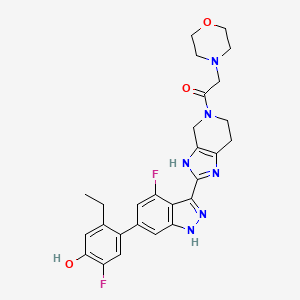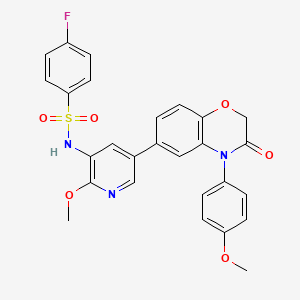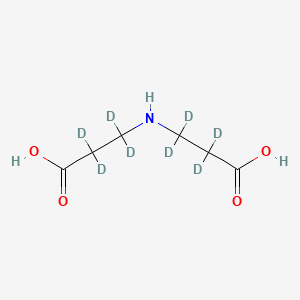
5-Methoxyuridine 5'-triphosphate (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyuridine 5’-triphosphate (trisodium) is a modified nucleotide triphosphate used in various biochemical and molecular biology applications. This compound is particularly significant in the synthesis of messenger RNAs (mRNAs) using T7 RNA polymerase, where it helps reduce the immunogenicity of the resulting mRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyuridine 5’-triphosphate (trisodium) involves the phosphorylation of 5-Methoxyuridine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful addition of phosphate groups to the nucleoside .
Industrial Production Methods
Industrial production of 5-Methoxyuridine 5’-triphosphate (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyuridine 5’-triphosphate (trisodium) undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group at the 5-position can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate moiety can be further modified through phosphorylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3 and nucleophiles for substitution reactions. The reactions typically occur under anhydrous conditions with controlled temperatures to prevent hydrolysis of the phosphate groups .
Major Products
The major products formed from these reactions include various phosphorylated derivatives and substituted nucleotides, which can be used in further biochemical applications .
Scientific Research Applications
5-Methoxyuridine 5’-triphosphate (trisodium) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Incorporated into mRNAs to reduce immunogenicity and enhance stability.
Medicine: Explored for its potential in mRNA-based therapies and vaccines.
Industry: Utilized in the production of modified nucleotides for research and therapeutic purposes
Mechanism of Action
The primary mechanism by which 5-Methoxyuridine 5’-triphosphate (trisodium) exerts its effects is through its incorporation into mRNAs. This incorporation reduces the immunogenicity of the mRNA, making it less likely to be recognized and degraded by the immune system. The molecular targets include the RNA polymerase enzymes that facilitate the incorporation of this modified nucleotide into the growing RNA strand .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-triphosphate (trisodium): A naturally occurring nucleotide used in RNA synthesis.
N1-Methylpseudouridine 5’-triphosphate: Another modified nucleotide used to enhance mRNA stability and reduce immunogenicity.
Pseudouridine 5’-triphosphate: Similar to N1-Methylpseudouridine, used for similar purposes in mRNA synthesis.
Uniqueness
5-Methoxyuridine 5’-triphosphate (trisodium) is unique due to its methoxy modification at the 5-position, which provides distinct biochemical properties such as reduced immunogenicity and enhanced stability in mRNA applications .
Properties
Molecular Formula |
C10H14N2Na3O16P3 |
|---|---|
Molecular Weight |
580.11 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O16P3.3Na/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19;;;/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6-,7-,9-;;;/m1.../s1 |
InChI Key |
RLLQJTDUZNYRLI-PASVRIBUSA-K |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)






![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)



